molecular formula C22H22N6O7S2  2HCl B019381 Ceftazidime dihydrochloride CAS No. 73547-70-3

Ceftazidime dihydrochloride

Número de catálogo B019381
Número CAS: 73547-70-3
Peso molecular: 619.5 g/mol
Clave InChI: JLZLIGALAZXURA-ZYMGEXDGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Ceftazidime is synthesized through a complex process involving the reaction of nitrous acid with ethylacetoacetate to produce an oxime, which is further processed to yield the active cephalosporin compound. This synthesis pathway ensures the formation of ceftazidime with its unique beta-lactam structure, critical for its antibacterial activity (Abounassif, Aziz Mian, & Main, 1990).

Molecular Structure Analysis

The molecular structure of ceftazidime is characterized by the presence of a beta-lactam ring, which is crucial for its mechanism of action. The compound's effectiveness is enhanced by the addition of a side chain that increases its resistance to beta-lactamase enzymes, thereby broadening its spectrum of activity. This structural configuration allows ceftazidime to bind to penicillin-binding proteins, inhibiting bacterial cell wall synthesis (Schürmann, Pröpper, Wagner, & Dittrich, 2012).

Chemical Reactions and Properties

Ceftazidime's chemical properties, including its stability to hydrolysis by most beta-lactamases produced by gram-negative and gram-positive bacteria, are a key feature of its pharmacological profile. Its ability to resist degradation by bacterial enzymes extends its efficacy across a wider range of bacterial species. The compound's chemical stability is also influenced by its structural components, including the aminothiazolyl side chain and the tetrazolium ring, which contribute to its broad-spectrum activity (Abounassif et al., 1990).

Physical Properties Analysis

Ceftazidime dihydrochloride is characterized by good solubility in water, which is essential for its use as an injectable antibiotic. The drug's physical properties, including its crystalline form and solubility, are critical for its pharmacokinetic profile, ensuring effective distribution and action within the body. Its stability under various conditions allows for a wide range of clinical applications (Abounassif et al., 1990).

Aplicaciones Científicas De Investigación

Summary of the Application

Ceftazidime dihydrochloride has been used in combination with cellulase to combat biofilms of Pseudomonas aeruginosa . Biofilms are a significant feature of P. aeruginosa pathogenicity and play a crucial role in antibiotic resistance and persistent infections in humans .

Methods of Application

In the study, the in vitro activities of antibiotic ceftazidime and enzyme cellulase were investigated, either alone or in combination against biofilms of P. aeruginosa . The Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Biofilm Eradication Concentration (MBEC) values of ceftazidime were determined .

Results or Outcomes

Both ceftazidime and cellulase significantly decreased biofilm formation in all strains in a dose-dependent manner . When combined with cellulase, the MBECs of antibiotic showed a significant decrease from 32- to 128-fold . The combination of ceftazidime and cellulase had significant anti-biofilm effects, including inhibition of biofilm formation and biofilm eradication in P. aeruginosa .

Application in Pharmacology

Summary of the Application

Ceftazidime dihydrochloride, in combination with avibactam, has been used for the treatment of infections caused by Pseudomonas aeruginosa . P. aeruginosa is an opportunistic Gram-negative pathogen that causes a range of serious infections that are often challenging to treat .

Methods of Application

Ceftazidime–avibactam is a combination antimicrobial agent comprising ceftazidime, a third-generation semisynthetic cephalosporin, and avibactam, a novel non-β-lactam β-lactamase inhibitor . This combination has been explored for the treatment of P. aeruginosa infections .

Results or Outcomes

Ceftazidime–avibactam has good in vitro activity against P. aeruginosa relative to comparator β-lactam agents and fluoroquinolones . In Phase 3 clinical trials, ceftazidime–avibactam has generally demonstrated similar clinical and microbiological outcomes to comparators in patients with complicated intra-abdominal infections, complicated urinary tract infections or hospital-acquired/ventilator-associated pneumonia caused by P. aeruginosa .

Application in Systematic Review and Meta-Analysis

Summary of the Application

Ceftazidime/avibactam has been evaluated in a systematic review and meta-analysis for its efficacy and safety . The study focused on its effectiveness in treating hospital-acquired infections or resistant pathogens .

Methods of Application

The study included randomized controlled trials (RCTs) evaluating ceftazidime/avibactam versus comparator for the treatment of any infection . The primary outcome was 30-day all-cause mortality .

Application in Real-World Clinical Practice

Summary of the Application

Ceftazidime–avibactam has been used in real-world clinical practice for the treatment of multidrug-resistant (MDR) bacteria .

Methods of Application

This non-interventional medical chart review study was conducted in 11 countries across the European and Latin American regions . It described the patterns of use of ceftazidime–avibactam (including indications and associated antibiotics), and the effectiveness and safety of ceftazidime–avibactam in real-world clinical practice .

Results or Outcomes

The study found that treatment success was achieved in 77.3% of patients overall . Adverse events were reported for six of the 569 patients enrolled .

Application in Systematic Review and Meta-Analysis

Summary of the Application

Ceftazidime/avibactam has been evaluated in a systematic review and meta-analysis for its efficacy and safety . The study focused on its effectiveness in treating hospital-acquired infections or resistant pathogens .

Methods of Application

The study included randomized controlled trials (RCTs) evaluating ceftazidime/avibactam versus comparator for the treatment of any infection . The primary outcome was 30-day all-cause mortality .

Application in Real-World Clinical Practice

Summary of the Application

Ceftazidime–avibactam has been used in real-world clinical practice for the treatment of multidrug-resistant (MDR) bacteria .

Methods of Application

This non-interventional medical chart review study was conducted in 11 countries across the European and Latin American regions . It described the patterns of use of ceftazidime–avibactam (including indications and associated antibiotics), and the effectiveness and safety of ceftazidime–avibactam in real-world clinical practice .

Results or Outcomes

The study found that treatment success was achieved in 77.3% of patients overall . Adverse events were reported for six of the 569 patients enrolled .

Direcciones Futuras

While the future directions for ceftazidime dihydrochloride are not explicitly mentioned in the search results, it is worth noting that research is ongoing to improve the effectiveness of ceftazidime and other antibiotics. This includes the development of new therapeutic strategies, such as the use of polymeric materials, to increase the effectiveness of conventional antibiotics .

Propiedades

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O7S2.2ClH/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);2*1H/b26-13-;;/t14-,18-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZLIGALAZXURA-ZYMGEXDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ceftazidime dihydrochloride

CAS RN

73547-70-3
Record name Pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, chloride, hydrochloride (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73547-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{[(6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-{[(2-carboxypropan-2-yl)oxy]imino}acetyl]amino}-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl}pyridinium chloride hydrochloride (1:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ceftazidime dihydrochloride
Reactant of Route 2
Reactant of Route 2
Ceftazidime dihydrochloride
Reactant of Route 3
Reactant of Route 3
Ceftazidime dihydrochloride
Reactant of Route 4
Ceftazidime dihydrochloride
Reactant of Route 5
Reactant of Route 5
Ceftazidime dihydrochloride
Reactant of Route 6
Ceftazidime dihydrochloride

Citations

For This Compound
3
Citations
L Bian, N Bushby - Journal of Labelled Compounds and …, 2015 - Wiley Online Library
… chromatography (column: C18 silica gel; mobile phase: 10% to 30% MeCN in water + 0.5% HCl), pure fractions were combined and evaporated to give ceftazidime dihydrochloride 1a …
CM Pistos, A Tsantili‐Kakoulidou… - Journal of liquid …, 2003 - Taylor & Francis
The retention of three zwitterionic cephalosporins, Cefepime, Cefpirome, and Ceftazidime, in a broad pH range was studied by means of reversed phase high performance liquid …
Number of citations: 16 www.tandfonline.com
M Yilmaz, DL Paterson - Logan Turner's Diseases of the Nose …, 1987 - books.google.com
These cephalosporins are referred to as extended-spectrum or thirdgeneration cephalosporins because they were developed after the first-and second-generation drugs. Owing to their …
Number of citations: 2 www.google.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.